molecular formula C37H48O10 B1218231 Gnididilatin

Gnididilatin

Cat. No. B1218231
M. Wt: 652.8 g/mol
InChI Key: MAKBJYBPYTYDBJ-OMLIOTFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gnididilatin is a diterpenoid.

Scientific Research Applications

Geodata Infrastructures in Environmental and Earth Sciences

Gnididilatin plays a pivotal role in the development of Geodata Infrastructures (GDIs) for scientific applications. These infrastructures are crucial for scientists in environmental and earth sciences to share and disseminate their research results and related analysis methods. The concept of Scientific GDI, as proposed by Bernard et al. (2014), enhances e-science for environmental research and supports the research community in efficiently exchanging data and methods related to various scientific disciplines forming the basis of environmental studies (Bernard et al., 2014).

Role in Reproductive System of Male Pigs

Gnididilatin has significant implications in the reproductive system of male Xiaomeishan pigs. Zheng et al. (2015) investigated the role of GnIH and its receptors (GPR147 and GPR74) during the development of the reproductive axis of male pigs. They found that GnIH/RFRP-3 inhibited the release and synthesis of testosterone, impacting gene expression of key enzymes in testosterone synthesis (Zheng et al., 2015).

Fish Gonadotropin-Inhibitory Hormone System

In fish, the Gonadotropin-Inhibitory Hormone (GnIH) system, to which Gnididilatin is closely related, has been studied for its effects on reproduction and other physiological processes. Muñoz-Cueto et al. (2017) summarize the information available on GnIH sequences in fish, its distribution in central and peripheral tissues, and its physiological actions on the reproductive brain-pituitary-gonadal axis, alongside other effects of this neuropeptide (Muñoz-Cueto et al., 2017).

Interaction with Gonadotropin-Releasing Hormone in European Starling Brain

In avian species like the European starling, GnIH neurons, related to Gnididilatin, interact directly with gonadotropin-releasing hormone (GnRH) neurons. This interaction modulates reproduction in vertebrates by directly influencing GnRH neuronal activity, in addition to influencing the pituitary gland (Ubuka et al., 2008).

Anti-Tumor and Apoptosis-Inducing Properties in Leukemia Cells

Gnididilatin, specifically a variant known as Gnidilatimonoein, has been studied for its anti-tumor and apoptosis-inducing properties in leukemia cells. Nouri and Yazdanparast (2011) found that Gnidilatimonoein induced apoptosis and differentiation in leukemia HL-60 cells, suggesting potential therapeutic applications in leukemia treatment (Nouri & Yazdanparast, 2011).

properties

Product Name

Gnididilatin

Molecular Formula

C37H48O10

Molecular Weight

652.8 g/mol

IUPAC Name

[(1R,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nonyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate

InChI

InChI=1S/C37H48O10/c1-6-7-8-9-10-11-15-18-34-45-30-26-29-33(20-38,44-29)32(41)35(42)25(19-22(4)27(35)39)37(26,47-34)23(5)28(36(30,46-34)21(2)3)43-31(40)24-16-13-12-14-17-24/h12-14,16-17,19,23,25-26,28-30,32,38,41-42H,2,6-11,15,18,20H2,1,3-5H3/t23-,25-,26+,28-,29+,30-,32-,33+,34?,35-,36+,37+/m1/s1

InChI Key

MAKBJYBPYTYDBJ-OMLIOTFFSA-N

Isomeric SMILES

CCCCCCCCCC12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H]([C@@]4(O1)[C@@H]([C@H]([C@@]3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO

SMILES

CCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO

Canonical SMILES

CCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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